molecular formula C10H16O B13305414 2-(Prop-1-yn-1-yl)cycloheptan-1-ol

2-(Prop-1-yn-1-yl)cycloheptan-1-ol

Cat. No.: B13305414
M. Wt: 152.23 g/mol
InChI Key: WWVJBWGSIOXMNT-UHFFFAOYSA-N
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Description

2-(Prop-1-yn-1-yl)cycloheptan-1-ol is an organic compound with the molecular formula C10H16O It is a cycloheptanol derivative with a propynyl group attached to the first carbon of the cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-1-yn-1-yl)cycloheptan-1-ol can be achieved through several methods. One common approach involves the alkylation of cycloheptanone with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under phase-transfer catalysis conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-1-yn-1-yl)cycloheptan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.

Major Products Formed

    Oxidation: Cycloheptanone or cycloheptanal.

    Reduction: 2-(Prop-1-en-1-yl)cycloheptan-1-ol or 2-(Propyl)cycloheptan-1-ol.

    Substitution: 2-(Prop-1-yn-1-yl)cycloheptyl chloride or bromide.

Scientific Research Applications

2-(Prop-1-yn-1-yl)cycloheptan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Prop-1-yn-1-yl)cycloheptan-1-ol involves its interaction with molecular targets through various pathways. For example, in oxidative reactions, the compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These ROS can then participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Prop-1-yn-1-yl)cycloheptan-1-ol is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six-membered ring analogs. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-prop-1-ynylcycloheptan-1-ol

InChI

InChI=1S/C10H16O/c1-2-6-9-7-4-3-5-8-10(9)11/h9-11H,3-5,7-8H2,1H3

InChI Key

WWVJBWGSIOXMNT-UHFFFAOYSA-N

Canonical SMILES

CC#CC1CCCCCC1O

Origin of Product

United States

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